molecular formula C21H20FN5O3S B11268352 Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate

Cat. No.: B11268352
M. Wt: 441.5 g/mol
InChI Key: ZVAYIWBVBFUNFX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an imidazo[2,1-C][1,2,4]triazole ring, and a benzoate ester, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate typically involves multiple stepsCommon reagents used in these reactions include commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The reaction conditions may involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Chemical Reactions Analysis

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s fluorophenyl group and imidazo[2,1-C][1,2,4]triazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H20FN5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H20FN5O3S/c1-2-30-19(29)16-5-3-4-6-17(16)23-18(28)13-31-21-25-24-20-26(11-12-27(20)21)15-9-7-14(22)8-10-15/h3-10H,2,11-13H2,1H3,(H,23,28)

InChI Key

ZVAYIWBVBFUNFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F

Origin of Product

United States

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